

Fmoc-Mating Factor α : A Technical Guide for Researchers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Fmoc-Mating Factor α*

Cat. No.: *B15286812*

[Get Quote](#)

For Immediate Release

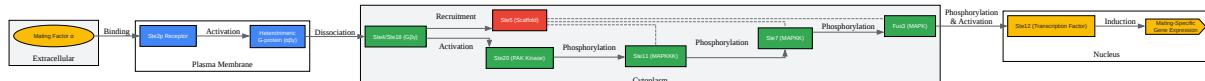
This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of Fmoc-Mating Factor α , a key reagent in yeast genetics and cell biology research. This document is intended for researchers, scientists, and professionals in the field of drug development who are utilizing or considering the use of this peptide in their work.

Chemical Structure and Properties

Fmoc-Mating Factor α is a chemically modified version of the native Mating Factor α peptide from *Saccharomyces cerevisiae*. The N-terminus is protected by a fluorenylmethyloxycarbonyl (Fmoc) group, which is crucial for its application in solid-phase peptide synthesis.

Amino Acid Sequence: Fmoc-Trp-His-Trp-Leu-Gln-Leu-Lys-Pro-Gly-Gln-Pro-Met-Tyr

Chemical Formula: $C_{97}H_{125}N_{20}O_{19}S$ [1]


A summary of the key quantitative properties of Fmoc-Mating Factor α is presented in Table 1.

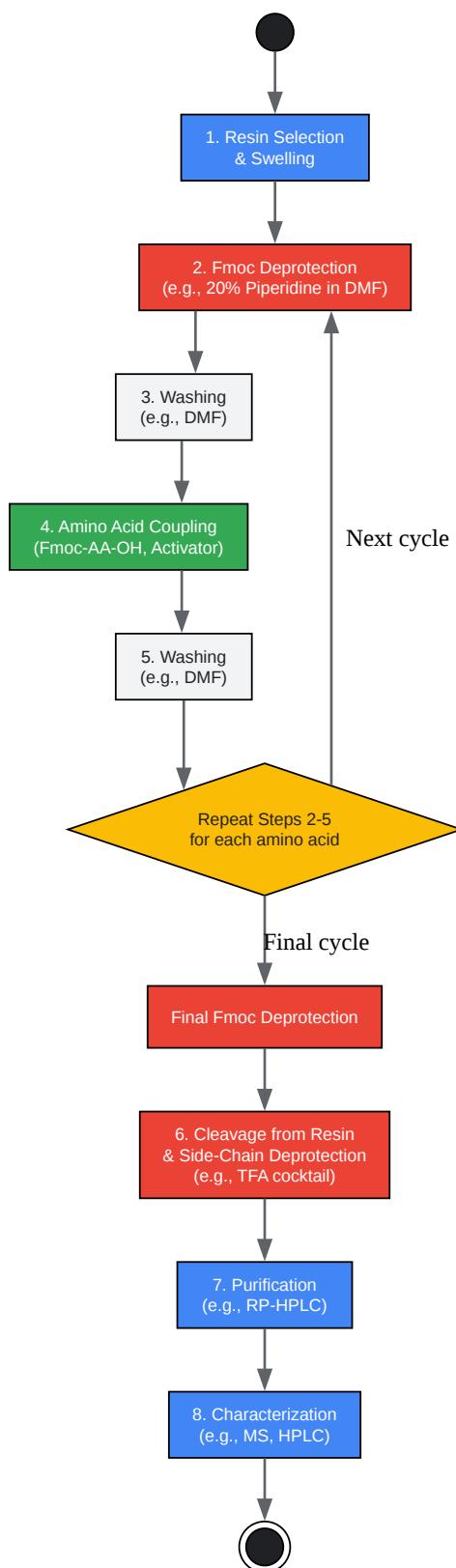
Property	Value	Reference
Molecular Formula	C ₉₇ H ₁₂₅ N ₂₀ O ₁₉ S	[1][2]
Molecular Weight	1907.26 g/mol	[2]
Purity (typical)	> 95%	[2]
Appearance	White to off-white solid	[3]
Solubility	Soluble in water (may require sonication). For hydrophobic peptides, dissolving in a small amount of DMSO followed by dilution with water is recommended.	[3][4]
Storage	Store at -20°C, protected from light and moisture.	[2][3][5]

Biological Context: The Mating Factor α Signaling Pathway

Mating Factor α is a pheromone that plays a central role in the mating process of *Saccharomyces cerevisiae*. It is secreted by MAT α cells and binds to the G-protein coupled receptor (GPCR), Ste2p, on the surface of MAT α cells.[5][6] This binding event initiates a signal transduction cascade that ultimately leads to cell cycle arrest in the G1 phase, changes in gene expression, and morphological alterations (shmoo formation) to facilitate cell fusion with a mating partner.[6][7][8]

The signaling pathway is a well-characterized example of a MAP kinase (MAPK) cascade in eukaryotes.[6] A simplified diagram of this pathway is provided below.

[Click to download full resolution via product page](#)


Caption: Mating Factor α Signaling Pathway in *S. cerevisiae*.

Synthesis of Fmoc-Mating Factor α

Fmoc-Mating Factor α is synthesized using Fmoc-based solid-phase peptide synthesis (SPPS). [9] This method involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble resin support.[10][11]

Experimental Workflow

The general workflow for the synthesis of a peptide using Fmoc SPPS is depicted below.

[Click to download full resolution via product page](#)

Caption: General Workflow for Fmoc Solid-Phase Peptide Synthesis.

Detailed Experimental Protocol (General)

The following is a generalized protocol for the manual synthesis of a peptide using Fmoc SPPS. Specific quantities and reaction times may need to be optimized for the synthesis of Fmoc-Mating Factor α .

Materials and Reagents:

- Resin: Rink Amide resin is suitable for peptides with a C-terminal amide.[\[8\]](#)
- Solvents: N,N-Dimethylformamide (DMF) (peptide synthesis grade), Dichloromethane (DCM).
- Deprotection Solution: 20% (v/v) piperidine in DMF.[\[8\]](#)
- Amino Acids: Fmoc-protected amino acids with appropriate side-chain protecting groups.
- Coupling/Activation Reagents: For example, HCTU (O-(1H-6-Chlorobenzotriazole-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and N,N-Diisopropylethylamine (DIPEA).
- Cleavage Cocktail: A common mixture is 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS).
- Washing Solvents: DMF, DCM, Methanol.
- Precipitation/Washing: Cold diethyl ether.

Protocol:

- Resin Swelling: The resin is swelled in DMF in a reaction vessel for at least one hour.[\[8\]](#)
- Fmoc Deprotection: The Fmoc protecting group on the resin is removed by treatment with 20% piperidine in DMF for a specified time (e.g., 2 x 10 minutes).[\[12\]](#)
- Washing: The resin is thoroughly washed with DMF to remove residual piperidine and the cleaved Fmoc group.

- Amino Acid Coupling:
 - The Fmoc-protected amino acid to be coupled is pre-activated by dissolving it with a coupling reagent (e.g., HCTU) and a base (e.g., DIPEA) in DMF.
 - This activation mixture is then added to the resin. The coupling reaction is allowed to proceed for a set time (e.g., 1-2 hours) with agitation.
 - The completion of the coupling reaction can be monitored using a colorimetric test such as the Kaiser test.
- Washing: The resin is washed with DMF to remove excess reagents and byproducts.
- Chain Elongation: Steps 2-5 are repeated for each subsequent amino acid in the peptide sequence.
- Final Cleavage and Deprotection:
 - After the final amino acid has been coupled and the N-terminal Fmoc group has been removed, the peptide is cleaved from the resin, and the side-chain protecting groups are removed simultaneously.
 - This is typically achieved by treating the resin with a strong acid cocktail, such as 95% TFA, for 2-3 hours.
- Peptide Precipitation and Purification:
 - The cleaved peptide is precipitated from the cleavage cocktail using cold diethyl ether.
 - The crude peptide is then purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC).
- Characterization: The identity and purity of the final peptide are confirmed by analytical techniques such as mass spectrometry (MS) and analytical RP-HPLC.

Conclusion

Fmoc-Mating Factor α is a valuable tool for studying the well-conserved MAPK signaling pathway in yeast. Its synthesis via Fmoc SPPS allows for the production of a high-purity peptide suitable for a range of in vitro and in vivo applications. This guide provides the fundamental chemical, physical, and biological information, along with a generalized synthesis protocol, to aid researchers in their experimental design and execution.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. qyaobio.com [qyaobio.com]
- 2. realgenelabs.com [realgenelabs.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Mating Factor α – Genepep [genepep.com]
- 6. A walk-through of the yeast mating pheromone response pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. chem.uci.edu [chem.uci.edu]
- 9. Synthesis of α -factor peptide from *Saccharomyces cerevisiae* and photoactive analogues via Fmoc solid phase methodology - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Introduction to Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Fmoc Solid Phase Peptide Synthesis: Mechanism and Protocol - Creative Peptides [creative-peptides.com]
- To cite this document: BenchChem. [Fmoc-Mating Factor α : A Technical Guide for Researchers]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b15286812#fmoc-mating-factor-chemical-structure-and-properties>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com